chromeno[3,4-b]pyridin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chromeno[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNRMYZZOFXKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495201 | |
| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65297-93-0 | |
| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chromeno 3,4 B Pyridin 5 One and Its Derivatives
Annulation Reactions in the Construction of the Chromeno[3,4-b]pyridin-5-one Framework
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful tool for the synthesis of complex cyclic systems like this compound. These methods often provide a direct and efficient route to the target scaffold.
DABCO-Catalyzed [3+3] Annulation of 3-Nitro-2H-chromenes and Allenoates
A notable approach for the synthesis of 5H-chromeno[3,4-b]pyridine derivatives involves a [3+3] annulation reaction between 3-nitro-2H-chromenes and benzyl (B1604629) 2,3-butadienoate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method provides a novel route to pyridine-fused chromene derivatives under mild reaction conditions. uc.pt The reaction is compatible with a range of electron-donating and electron-withdrawing substituents on the 3-nitro-2H-chromene starting material. uc.pt
The reaction, when carried out at room temperature, can yield 5H-chromeno[3,4-b]pyridines that have incorporated two allenoate units. rsc.org The yields for these products are reported to be in the moderate to good range, varying from 30% to 76%. rsc.org Interestingly, butynoates can also be utilized as surrogates for allenes in this transformation. rsc.org Mechanistic investigations using mass spectrometry have been instrumental in identifying key intermediates, thereby validating the proposed reaction mechanism. rsc.orguc.pt This synthetic strategy represents a new and valuable addition to the methodologies available for constructing the 5H-chromeno[3,4-b]pyridine core structure, leveraging the unique reactivity of allene (B1206475) chemistry. rsc.org
| Entry | Substituent on 3-Nitro-2H-chromene | Yield (%) |
|---|---|---|
| 1 | 8-Methoxy | 34 |
| 2 | H | 55 |
| 3 | 6-Chloro | 76 |
| 4 | 6-Bromo | 72 |
Domino Annulation Reactions Involving 3-Nitro-2H-chromenes and Push-Pull Enamines
Domino annulation reactions provide an efficient pathway for the synthesis of complex molecules in a single operation, avoiding the need for isolation of intermediates. In the context of chromeno[3,4-b]pyridine synthesis, the reaction of 2-aryl-3-nitrochromenes with pivaloylacetonitriles in the presence of triethylamine (B128534) demonstrates molecular diversity. rsc.org When this domino reaction is conducted in refluxing methanol (B129727) or ethanol, it yields alkoxy-substituted chromeno[3,4-b]pyridines in satisfactory yields. rsc.org This process involves the reaction of one molecule of the 2-aryl-3-nitro-2H-chromene with two molecules of pivaloylacetonitrile. uc.pt The mechanism is thought to proceed through an imino-substituted dihydrofuro[2,3-c]chromene derivative intermediate. uc.ptrsc.org
Multi-Component Reaction Strategies for this compound Systems
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a one-pot process. nih.gov These reactions are characterized by their operational simplicity, atom economy, and the structural diversity of the products they can generate. nih.gov
An efficient one-pot, three-component procedure has been developed for the site-selective synthesis of highly substituted 5H-chromeno[4,3-b]pyridines. nih.govacs.org This cascade reaction involves 3-formylchromones, various types of 1,1-enediamines (EDAMs), and different alcohols or amines in an environmentally friendly solvent. nih.govacs.org This protocol is particularly advantageous for the rapid and efficient parallel synthesis of a library of 5H-chromeno[4,3-b]pyridine compounds. nih.gov Key benefits of this method include its operational convenience, short reaction times, use of a green solvent, and a straightforward purification process that involves washing the crude product with ethanol. nih.govacs.org
Another multicomponent approach has been utilized for the synthesis of chromeno[3,4-b]pyrazin-5-ones, which are considered geometrically restricted peptidomimetics. mdpi.com This strategy is based on the enol-Ugi reaction, a multicomponent condensation involving enols, aldehydes, amines, and isocyanides. mdpi.com
Acid-Catalyzed Cyclization Approaches for this compound Formation
Acid-catalyzed cyclization is a fundamental strategy in the synthesis of heterocyclic compounds. This approach often involves the formation of a new ring through an intramolecular reaction facilitated by an acid catalyst.
Cyclization via Acid Hydrolysis of Functionalized Chromane (B1220400) Intermediates
The synthesis of certain chromeno[3,4-b]pyridinone derivatives can be achieved through a key step involving the reaction of a mixed cuprate, derived from 6-methoxy-2-methyl-3-lithiopyridine, with 4-tert-butyldimethylsiloxycyclohex-2-enone. rsc.org This reaction leads to the formation of functionalized chromane intermediates which can then undergo further transformations, including acid-catalyzed cyclization, to yield the final chromeno[3,4-b]pyridinone products. rsc.org
Green Chemistry Protocols in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. These protocols often focus on the use of environmentally benign solvents, catalysts, and energy-efficient processes.
A green, one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives has been reported. researchgate.net This method involves the reaction of 4-chloro-3-formyl coumarin (B35378) with various cyclic and acyclic compounds containing an active methylene (B1212753) group in the presence of triethylamine (Et3N) and ammonium (B1175870) acetate (B1210297) (NH4OAc) in ethanol. researchgate.net The advantages of this strategy are significant, including good product yields, the elimination of the need for chromatographic separation, and the avoidance of heavy metal catalysts and toxic by-products. researchgate.net
Another green protocol utilizes a high-pressure Q-tube system for the synthesis of chromeno[4,3-b]pyridine derivatives. nih.govacs.org This method involves an ammonium acetate-mediated cyclocondensation reaction between 3-oxo-2-arylhydrazonopropanals and chroman-4-one. nih.govacs.org The use of the high-pressure Q-tube reactor is reported to be superior to conventional heating methods and is considered a secure, efficient, and environmentally benign tool. nih.govacs.org
Chemical Reactivity and Transformations of Chromeno 3,4 B Pyridin 5 One
Derivatization Strategies on the Chromeno[3,4-b]pyridin-5-one Core
The modification of the this compound core is a key strategy for developing new compounds with enhanced or novel biological activities. One of the important derivatization approaches involves the introduction of trifluoromethyl groups at specific positions on the heterocyclic scaffold.
Introduction of Trifluoromethyl Groups at Specific Positions
The introduction of a trifluoromethyl (-CF3) group can significantly alter the physicochemical and biological properties of a molecule, often leading to increased metabolic stability, lipophilicity, and binding affinity to biological targets. Research has demonstrated a novel pathway for the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines.
This synthetic route commences with the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with aminoenones derived from acetylacetone (B45752) and cyclic amines. This reaction proceeds via a diastereoselective nucleophilic addition to yield functionalized 2,3,4-trisubstituted chromanes. Subsequent acid-catalyzed cyclization of these intermediates leads to the formation of the desired 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines. The trifluoromethyl group at the 5-position has been shown to have a dramatic effect on the reaction pathway, favoring the formation of the fused pyridine (B92270) ring system.
The successful synthesis of these derivatives highlights a specialized strategy for incorporating a trifluoromethyl group at a specific position within the chromeno[3,4-b]pyridine framework, thereby providing a valuable tool for the development of new therapeutic agents.
Table 1: Synthesis of 5-(Trifluoromethyl)-5H-chromeno[3,4-b]pyridines
| Entry | Starting Chromene | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Nitro-2-(trifluoromethyl)-2H-chromene | Morpholine | 5-(Trifluoromethyl)-5H-chromeno[3,4-b]pyridine derivative | Moderate |
| 2 | 3-Nitro-2-(trifluoromethyl)-2H-chromene | Piperidine | 5-(Trifluoromethyl)-5H-chromeno[3,4-b]pyridine derivative | Good |
| 3 | 6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene | Morpholine | 8-Bromo-5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridine derivative | Good |
Further Annulation and Fusion Reactions of this compound Derivatives
The this compound core can serve as a platform for the construction of more complex polycyclic systems through annulation and fusion reactions. These reactions involve the building of additional rings onto the existing scaffold, leading to novel heterocyclic structures with potentially unique biological activities.
Formation of Fused Furan (B31954) Rings on this compound
The fusion of a furan ring to the this compound system results in a novel class of pentacyclic heteroaromatic compounds. A key intermediate in the synthesis of such fused systems is 2-acetyl-3-amino-6,10-dimethoxy-4-oxo-4H-difuro[3,2-c:3',2'-g]chromene. This precursor can be utilized to construct a new class of multi-fused compounds, namely furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines.
The synthesis of these complex molecules is achieved through the reaction of the precursor with active methylene (B1212753) nitriles, which yields 2-amino-3-substituted furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines. This transformation highlights a sophisticated strategy for the annulation of a furan ring, integrated within a more complex furo-chromeno-pyridine framework.
Table 2: Synthesis of Fused Furan Ring Systems
| Entry | Reactant | Product |
|---|---|---|
| 1 | 2-Acetyl-3-amino-6,10-dimethoxy-4-oxo-4H-difuro[3,2-c:3',2'-g]chromene | Furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridine derivative |
| 2 | Precursor 1 + Malononitrile | 2-Amino-3-cyano-furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridine |
| 3 | Precursor 1 + Ethyl cyanoacetate | 2-Amino-3-ethoxycarbonyl-furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridine |
Nucleophilic and Electrophilic Functionalization of the this compound Skeleton
The this compound skeleton possesses sites susceptible to both nucleophilic and electrophilic attack, allowing for a variety of functionalization reactions. These reactions are crucial for introducing diverse substituents and modulating the electronic and steric properties of the molecule.
The pyridine ring within the this compound structure is generally electron-deficient and can be susceptible to nucleophilic attack, particularly if activated by an appropriate substituent. For instance, the synthesis of chromeno[3,4-b]piperazines has been achieved through an enol-Ugi reaction followed by reduction and cyclization, demonstrating a multicomponent approach to introduce nitrogen-containing heterocyclic moieties.
Further functionalization can also be achieved on pre-formed this compound derivatives. While specific examples of direct electrophilic or nucleophilic substitution on the unsubstituted this compound are not extensively detailed in the provided context, the general principles of heterocyclic chemistry suggest that such transformations are feasible and would provide a powerful tool for the late-stage diversification of this important scaffold.
Spectroscopic Characterization and Computational Analysis of Chromeno 3,4 B Pyridin 5 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For the chromeno[3,4-b]pyridin-5-one scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as specialized techniques like ¹⁵N HMBC, allows for complete assignment of all proton, carbon, and heteroatom signals, confirming the fused ring system's integrity.
The ¹H NMR spectrum of this compound derivatives provides crucial information about the number and environment of protons in the molecule. The aromatic protons of the chromene and pyridine (B92270) rings typically resonate in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effect of the ring currents.
For instance, in a study of 3-acetyl-2-methyl-5H-chromeno[4,3-b]pyridin-5-one, a closely related isomer, the aromatic protons were observed between 7.42 and 7.79 ppm, with a distinct singlet at 9.33 ppm for the proton at the 1-position of the pyridine ring. researchgate.net The chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton. Protons on the benzenoid ring of the chromene moiety typically exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublets of doublets) depending on their substitution pattern and relationship to neighboring protons. researchgate.netnih.gov
Table 1: Representative ¹H NMR Spectral Data for a Chromenopyridine Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 9.33 | s | - |
| H-7 | 7.79 | m | - |
| H-9 | 7.65 | d | 7.8 |
| H-8 | 7.52 | d | 7.8 |
| H-6 | 7.42 | m | - |
| CH₃ (acetyl) | 2.68 | s | - |
| CH₃ (methyl) | 2.62 | s | - |
Data derived from a related isomer, 3-acetyl-2-methyl-5H-chromeno[4,3-b]pyridin-5-one. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. udel.edu In this compound, the carbonyl carbon (C-5) is expected to show a characteristic signal in the highly deshielded region of the spectrum, typically around 160-180 ppm. oregonstate.edu
Aromatic and heteroaromatic carbons generally appear in the range of 110–160 ppm. bhu.ac.in The carbon atoms of the pyridine ring are particularly sensitive to the electronic effect of the nitrogen atom, with carbons adjacent to the nitrogen (C-4a and C-10b in the this compound system) appearing at lower field strengths. For example, in pyridine itself, the C2/C6 carbons resonate around 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm. testbook.com Quaternary carbons, which lack attached protons, often exhibit weaker signals.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Scaffold
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165–190 |
| Aromatic/Heteroaromatic (C=C, C=N) | 110–160 |
| Aliphatic (e.g., substituents) | 10–50 |
Ranges are based on general values for similar functional groups. bhu.ac.inoregonstate.edu
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. aiinmr.com The incorporation of fluorine atoms into the this compound scaffold can significantly alter its biological and chemical properties. ¹⁹F NMR is instrumental in confirming the successful incorporation and regiochemistry of fluorine substituents. aiinmr.com
Key features of ¹⁹F NMR include its high sensitivity (due to the 100% natural abundance of the ¹⁹F isotope) and a wide chemical shift range (approx. 800 ppm), which minimizes signal overlap. wikipedia.orgthermofisher.com The chemical shift of a fluorine nucleus is highly dependent on its electronic environment. For fluorinated aromatic compounds, shifts can range from approximately -70 ppm for a CF₃ group to more shielded values for fluorine atoms directly attached to the aromatic ring. wikipedia.orgnih.gov Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J_HF, J_CF) provides valuable structural information that can be analyzed through ¹H-coupled ¹⁹F spectra or 2D correlation experiments. nih.gov
2D NMR techniques are essential for the definitive structural assignment of complex molecules like this compound, as they reveal correlations between different nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning the ¹³C signals of protonated carbons and confirming the assignments made from 1D spectra. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons, which are not observed in HSQC spectra. For example, a correlation between the proton at C-1 and the carbonyl carbon at C-5 would provide unambiguous evidence for the this compound framework. Studies on related chromenopyridine systems have demonstrated the utility of HMBC in confirming the fusion of the heterocyclic rings. nih.govmdpi.com
While less common, ¹⁵N NMR spectroscopy provides direct insight into the chemical environment of nitrogen atoms. Due to the low natural abundance and sensitivity of the ¹⁵N isotope, direct detection is often challenging. However, inverse-detected techniques like ¹H-¹⁵N HMBC are highly effective. nih.gov
This experiment reveals long-range correlations between protons and the nitrogen atom of the pyridine ring. Protons on the carbons adjacent to the nitrogen (e.g., H-1 and H-4) would be expected to show correlations to the ¹⁵N nucleus. The chemical shift of the ¹⁵N atom provides information about its hybridization and electronic state. In pyridine-like systems, the nitrogen signal typically appears in a characteristic downfield region. nih.gov This technique has been successfully used to confirm the regiochemistry in other nitrogen-containing heterocyclic systems and serves as a powerful tool to verify the structure of the pyridine portion of the this compound molecule. researchgate.net
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion (M⁺˙), confirming its elemental formula. acs.org
The fragmentation of the molecular ion under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) can reveal characteristic losses of small, stable neutral molecules. The stable, fused aromatic structure of this compound suggests that the molecular ion peak will be relatively intense. libretexts.org
Common fragmentation pathways for such heterocyclic systems often involve:
Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactones and ketones, the loss of a CO molecule (28 Da) from the pyranone ring is a highly probable pathway. libretexts.org
Retro-Diels-Alder (RDA) Reaction: Cleavage of the central pyranone ring can occur via an RDA mechanism, leading to characteristic fragment ions corresponding to the chromene and pyridine components.
Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring could involve the loss of HCN (27 Da) or other small nitrogen-containing species.
The formation of stable acylium ions ([RCO]⁺) is also a common feature in the mass spectra of carbonyl-containing compounds, often resulting in prominent peaks. libretexts.orgchemguide.co.uk Analysis of the resulting fragment ions allows for a step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For the broader class of chromenopyridines, X-ray diffraction studies have provided critical information on bond lengths, bond angles, and intermolecular interactions.
A study on a related isomer, 2-(4,5-di-p-tolyl-5H-chromeno[4,3-b]pyridin-2-yl)phenol, revealed a monoclinic crystal system with a Pc space group. nih.gov Such analyses confirm the planar nature of the fused ring system and detail the spatial orientation of substituent groups. nih.gov In another example, the crystal structure of a thiochromeno[4,3-b]pyridine derivative was unequivocally confirmed by single-crystal X-ray analysis, providing a definitive structural proof for this class of compounds. rsc.org Although these examples are not of this compound itself, they demonstrate the utility of X-ray crystallography in confirming the core structure and regiochemistry of these complex heterocyclic systems.
Table 1: Crystallographic Data for a Representative Chromeno[4,3-b]pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Pc |
Note: Data is for 2-(4,5-di-p-tolyl-5H-chromeno[4,3-b]pyridin-2-yl)phenol as a representative example of a related chromenopyridine structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectra of chromenopyridine derivatives are characterized by absorption bands corresponding to π–π* and n–π* electronic transitions. The π–π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n–π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to a π* antibonding orbital. In a study of 2-(4,5-di-p-tolyl-5H-chromeno[4,3-b]pyridin-2-yl)phenol, the experimental UV-Vis spectrum was compared with theoretically calculated spectra, which aids in the assignment of these electronic transitions. nih.gov
Chromenopyridine derivatives are known to exhibit fluorescence, a property that is highly sensitive to the nature and position of substituents on the core structure. The introduction of various functional groups can significantly alter the fluorescence quantum yield and emission wavelength.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a derivative, 9-Hydroxy-1,2,3,4-tetrahydro-chromeno[3,4-b]pyridin-5-one, the FT-IR spectrum shows characteristic absorption bands. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3401, 3305 (br) | O-H and N-H stretching | Phenolic -OH and Amide N-H |
| 2937, 2879 | C-H stretching | Aliphatic CH₂ |
| 1662 | C=O stretching | Pyridinone carbonyl |
| 1583 | C=C and C=N stretching | Aromatic and Pyridine rings |
Note: Data is for 9-Hydroxy-1,2,3,4-tetrahydro-chromeno[3,4-b]pyridin-5-one. researchgate.net
The strong band at 1662 cm⁻¹ is indicative of the carbonyl (C=O) group in the pyridinone ring. The broad bands in the region of 3300-3400 cm⁻¹ correspond to O-H and N-H stretching vibrations, while the bands around 2900 cm⁻¹ are due to C-H stretching of the saturated portion of the molecule. researchgate.net The bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the fused heterocyclic system. researchgate.net
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.
DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic transitions of a molecule.
For the related compound 2-(4,5-di-p-tolyl-5H-chromeno[4,3-b]pyridin-2-yl)phenol, theoretical calculations using the B3LYP and HF methods with a 6-311(G) basis set were performed. nih.gov These calculations provided theoretical FT-IR, NMR, and UV-Vis spectra that were in good agreement with the experimental data. nih.gov Such computational studies can also be used to visualize the distribution of molecular orbitals. For instance, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is typically found on the electron-deficient regions. These calculations are invaluable for understanding the electronic transitions observed in UV-Vis spectroscopy and for predicting the reactivity of the molecule. nih.gov DFT studies on pyridine derivatives have also been successfully employed to optimize molecular structures and analyze their electronic properties.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level. In the context of this compound and its isomers, molecular docking studies have been employed to elucidate their potential as therapeutic agents by examining their binding affinities and interaction patterns with various biological targets.
While specific molecular docking research on this compound is limited in publicly accessible literature, studies on the isomeric compound, 5H-chromeno[4,3-b]pyridin-5-one, provide valuable insights into the ligand-target interactions of this class of compounds. These studies have explored their potential in anticancer applications, highlighting the structural features that govern their binding to target proteins.
In one such study, a series of 5H-chromeno[4,3-b]pyridin-5-one derivatives were investigated for their anticancer activity against the human breast cancer cell line MCF-7. The molecular docking analysis revealed that the oxolone moiety is a crucial common feature for effective interaction with the target protein. Among the synthesized compounds, certain derivatives, designated as 2a, 2b, and 3, exhibited the highest activity, suggesting a strong correlation between their structural conformation and their biological function.
Further illustrating the potential of this heterocyclic system, a separate study focused on the antifungal properties of novel 5H-chromeno[4,3-b]pyridin-5-one derivatives. Molecular docking was used to investigate the interaction of the most active compound, designated as 1i, with its putative target, succinate (B1194679) dehydrogenase (SDH). The results showed that compound 1i fits into a pocket formed by the amino acid residues of SDH, with a calculated binding energy of -7.16 kcal/mol nih.gov. This specific binding energy value indicates a strong and favorable interaction between the ligand and the enzyme, suggesting that compound 1i could act as a potential inhibitor of SDH, thereby exerting its antifungal effect nih.gov.
The findings from these molecular docking studies, although on an isomeric form, underscore the potential of the chromenopyridinone scaffold in designing and developing new therapeutic agents. The quantitative and qualitative data from these computational analyses provide a solid foundation for future research, including the synthesis of new derivatives and their evaluation against a broader range of biological targets.
Table 1: Molecular Docking Results for 5H-Chromeno[4,3-b]pyridin-5-one Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions/Activity |
| 1i | Succinate Dehydrogenase (SDH) | -7.16 | Placed in a pocket constructed from amino acid residues of SDH. nih.gov |
| 2a | Not Specified (Breast Cancer Target) | Not Specified | High anticancer activity against MCF-7 cell line. |
| 2b | Not Specified (Breast Cancer Target) | Not Specified | High anticancer activity against MCF-7 cell line. |
| 3 | Not Specified (Breast Cancer Target) | Not Specified | High anticancer activity against MCF-7 cell line. |
Biological Activities and Structure Activity Relationship Sar Studies of Chromeno 3,4 B Pyridin 5 One Derivatives in Vitro
Anticancer/Antiproliferative Activity in Cell Lines
Derivatives of the chromeno[3,4-b]pyridin-5-one core structure have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. These studies are crucial for identifying lead compounds for further development in cancer therapy.
The anticancer potential of this compound derivatives has been assessed against various human cancer cell lines. A notable example involves the screening of a furo-fused derivative, 4-(4-methoxyphenyl)-6H-chromeno[3,4-b]furo[3,2-d]pyridin-6-one, against the MCF-7 breast cancer cell line. This particular compound demonstrated significant cytotoxic activity, exhibiting a half-maximal inhibitory concentration (IC50) value of 6.83 μM. researchgate.net
Studies have indicated that compounds with a chromeno-furo-pyridine skeleton show promising anticancer activity, particularly against breast cancer. researchgate.net The presence of a methoxy (B1213986) group on the phenyl substituent may play a role in the observed cytotoxicity, a feature commonly explored in the structure-activity relationships of flavonoid-type compounds.
| Compound Name | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 4-(4-methoxyphenyl)-6H-chromeno[3,4-b]furo[3,2-d]pyridin-6-one | MCF-7 (Breast Cancer) | 6.83 μM |
While specific mechanistic data for this compound derivatives are limited, research on closely related chromene and pyridine-containing heterocyclic systems provides insight into potential mechanisms. For instance, some fused chromene derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One study on a related pyridazine-fused chromene derivative, 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-one, found that it induced apoptosis in prostate cancer cells. nih.gov Although this is a different, more complex scaffold, it suggests that apoptosis induction is a plausible mechanism for related chromenopyridine structures. However, specific studies confirming apoptosis or cell cycle arrest for this compound derivatives are not available in the reviewed literature.
Enzyme Inhibition Studies Relevant to Biological Pathways
The ability of small molecules to inhibit specific enzymes is a common strategy in drug discovery. Enzymes are critical for many biological pathways that can be overactive in diseases like cancer.
Currently, there is a lack of specific research findings detailing the inhibition of enzymes by this compound derivatives. While other isomers, such as chromeno[3,2-c]pyridine derivatives, have been evaluated for their ability to inhibit enzymes like monoamine oxidases (MAOs), this data cannot be directly extrapolated to the this compound scaffold due to structural differences. Further research is required to explore and identify the potential enzyme-inhibiting properties of this specific class of compounds.
Emerging Research Directions and Potential Applications
Chromeno[3,4-b]pyridin-5-one as Building Blocks for Complex Molecular Architectures
The rigid, planar structure of the this compound core makes it an excellent foundational scaffold for the synthesis of more intricate, polycyclic molecular architectures. Organic chemists are leveraging this scaffold to construct diverse and complex molecules through various synthetic strategies.
Several synthetic methodologies have been developed to access the this compound core itself, which in turn serves as the starting point for further elaboration. These methods include intramolecular Povarov reactions and DABCO-catalyzed [3+3] annulation reactions between 3-nitro-2H-chromenes and allenoates. The latter represents a novel approach utilizing allene (B1206475) chemistry to construct the core structure. Once formed, the this compound skeleton can be modified to create a variety of derivatives. For instance, related chromenopyridine systems have been shown to be transferable into diverse polycyclic fused scaffolds, such as imidazole- or quinoxaline-fused derivatives, through further synthetic manipulations. This versatility allows for the generation of extensive chemical libraries based on the core structure, which is crucial for screening and developing new functional molecules.
Investigations into Potential Agrochemical Applications
The structural similarity of chromenopyridinones to other biologically active heterocyclic compounds has prompted investigations into their potential use in agriculture. Research has particularly focused on their activity as fungicides, herbicides, and insecticides.
Fungicidal Activity: Recent studies have demonstrated the significant potential of chromenopyridinone derivatives as antifungal agents against phytopathogenic fungi. A study on a series of 5H-chromeno[4,3-b]pyridin-5-one derivatives evaluated their effectiveness against four major plant pathogens: Alternaria alternata, Alternaria solani, Botrytis cinerea, and Fusarium oxysporum. One derivative, compound 1i , showed a remarkable inhibition rate of 68.90% against Alternaria alternata at a concentration of 100 µg/mL. Its efficacy, measured by its half-maximal effective concentration (EC50), was 15.72 µg/mL. Furthermore, in vivo tests on pears showed that compound 1i provided a 56.4% inhibition rate against A. alternata after seven days at 400 µg/mL, outperforming the commercial fungicides azoxystrobin (B1666510) (37.3%) and osthole (B1677514) (42.3%). Molecular docking studies suggest that these compounds may act as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration.
Table 1: Antifungal Activity of Chromenopyridinone Derivative 1i
| Fungal Strain | In Vitro Inhibition Rate (at 100 µg/mL) | EC50 (µg/mL) | In Vivo Inhibition on Pears (at 400 µg/mL) |
|---|---|---|---|
| Alternaria alternata | 68.90% | 15.72 | 56.4% |
Herbicidal and Insecticidal Potential: While direct studies on the herbicidal and insecticidal properties of this compound are limited, research on the broader class of chromones and their derivatives suggests this is a promising area for exploration. Natural and synthetic compounds containing the chromone (B188151) (1-benzopyran-4-one) core have demonstrated phytotoxic effects. Specifically, furanochromones like khellin (B1673630) and visnagin (B192663) have shown non-selective herbicidal activity against various weeds. Additionally, certain chromone and chromanone analogues have been synthesized and found to exhibit good insecticidal activity against pests like Mythima separata. Furochromone derivatives, in general, are known to possess a range of bioactivities, including herbicidal and insecticidal properties. These findings support the hypothesis that the chromenopyridinone scaffold could be a valuable template for the development of new agrochemicals.
Advanced Materials Science Applications of this compound Scaffolds
The unique photophysical properties of fused heterocyclic systems are increasingly being exploited in materials science. The rigid and planar geometry of the this compound scaffold, combined with its inherent electronic characteristics, makes it a candidate for applications in organic electronics and sensor technology.
Coumarin (B35378) derivatives, which are structurally related to the chromone part of the scaffold, are well-known for their applications as fluorescent sensors and dyes. Similarly, fused pyridine (B92270) systems like naphthyridine derivatives are used as luminescence materials. The combination of these two moieties in the chromenopyridinone structure could lead to novel materials with interesting optical properties. For example, related benzo[b]chromeno[4,3,2-de]naphthyridines, which are highly condensed polycyclic systems, have been evaluated for their potential use in organic light-emitting diodes (OLEDs). Their rigid geometry is considered advantageous for minimizing non-radiative energy losses, a key factor in the efficiency of OLEDs. The potential for high fluorescence is also seen in related fused pyrazolo[3,4-b]pyridines, suggesting that the chromenopyridinone core could be chemically modified to tune its emission properties for use as fluorescent probes or in advanced optical materials.
Future Prospects for Design and Synthesis of Novel this compound Derivatives
The future of this compound research is bright, with significant opportunities for the design and synthesis of novel derivatives with tailored properties. The development of diverse and efficient synthetic routes, such as multicomponent reactions and novel annulation strategies, has laid the groundwork for expanding the chemical space around this scaffold.
Future synthetic efforts will likely focus on creating libraries of derivatives with systematic variations to establish clear structure-activity relationships. This will be crucial for optimizing their biological activity for specific applications, such as developing more potent and selective fungicides or herbicides. The promising antifungal results against key plant pathogens warrant further investigation and derivatization to improve efficacy and spectrum of activity.
In materials science, future work will involve the synthesis of derivatives with specific electron-donating or electron-withdrawing groups to fine-tune their photophysical properties, such as absorption and emission wavelengths, and quantum yields. This could lead to the development of novel fluorescent dyes for biological imaging or advanced materials for electronic devices. The versatility of the this compound scaffold ensures that it will remain a fertile ground for discovery in both medicinal chemistry and materials science for the foreseeable future.
Q & A
Q. What are the primary synthetic routes for constructing the chromeno[3,4-b]pyridin-5-one core?
The core structure can be synthesized via:
- Skraup reaction : Condensation of 3-aminocoumarin with glycerol and sulfuric acid yields the fused chromeno-pyridinone scaffold .
- Microwave-assisted cyclization : Cu(OTf)₂-catalyzed reactions under neat conditions enable rapid synthesis (e.g., 3,4-fused chromenopyridinones in <30 minutes) .
- DABCO-catalyzed [3+3] annulation : Combines 3-nitro-2H-chromenes and allenoates to form 5H-chromeno[3,4-b]pyridines, validated by HRMS and X-ray crystallography .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Key techniques include:
- Multinuclear NMR spectroscopy : Assigns proton and carbon environments (e.g., H/C NMR) .
- Single-crystal X-ray diffraction : Resolves tautomeric equilibria (e.g., pyrrolo[3,4-b]pyridin-5-one derivatives in Scheme 5 of ) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas of intermediates and final products .
Advanced Research Questions
Q. How do reaction conditions influence tautomerism in pyrrolo[3,4-b]pyridin-5-one derivatives?
Tautomeric equilibria (e.g., keto-enol forms) are solvent- and temperature-dependent. For example:
- X-ray crystallography in confirms the dominance of the keto form in solid-state structures.
- Computational studies (DFT) can predict tautomer stability, while variable-temperature NMR monitors dynamic equilibria in solution .
Q. What strategies optimize selectivity in multicomponent syntheses of chromeno-pyridinone derivatives?
- Catalyst selection : Cu(OTf)₂ enhances reaction rates and regioselectivity in microwave-assisted cyclizations .
- Domino sequences : Acylation/IMDA/retro-Michael cascades ( ) streamline scaffold generation with minimal purification .
- Post-Ugi functionalization : Combining Ugi-Zhu reactions with aza-Diels-Alder/N-acylation sequences diversifies substituents while retaining core integrity .
Q. How do structural modifications impact biological activity (e.g., dopamine D4 receptor binding)?
- Substituent effects : 3-Benzyl-8-methyl derivatives (e.g., Compound 6 in ) show nanomolar values for D4 receptors, with >100× selectivity over D2/D3 subtypes.
- SAR trends : Bulky substituents at position 3 enhance antagonist activity, while polar groups reduce membrane permeability .
- In silico docking : Molecular dynamics simulations (e.g., ) reveal π-stacking interactions with residues like PHE271 and TYR268 in receptor binding pockets .
Q. How can researchers resolve contradictions in structure-activity data across studies?
- Meta-analysis : Compare substituent effects across (D4 antagonists) and (alternative ligands) to identify scaffold flexibility.
- Cross-validation : Replicate synthetic protocols (e.g., Skraup vs. DABCO annulation) to assess reproducibility of biological outcomes .
Methodological Guidance
Q. What computational tools aid in designing chromeno-pyridinone derivatives?
- DFT/TD-DFT : Predict electronic transitions and fluorescence properties (e.g., BODIPY conjugates in ) .
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., dopamine D4 antagonists in ) .
Q. How to address low yields in multicomponent reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
